Tin(II) fluoride

Catalog No.
S601122
CAS No.
7783-47-3
M.F
F2Sn
M. Wt
156.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) fluoride

CAS Number

7783-47-3

Product Name

Tin(II) fluoride

IUPAC Name

tin(2+);difluoride

Molecular Formula

F2Sn

Molecular Weight

156.71 g/mol

InChI

InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2

InChI Key

ANOBYBYXJXCGBS-UHFFFAOYSA-L

SMILES

F[Sn]F

Solubility

30-39% in water at 20 °C
Practically insol in ethanol, ether and chloroform
72-82% in anhydrous hydrogen fluoride at 20 °C
In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C
Soluble in potassium hydroxide and fluorides.
Solubility in water, g/100ml at 20 °C: 30

Synonyms

Cav-X, Difluoride, Tin, Difluorides, Tin, Floran, Florans, Fluoride, Stannic, Fluoride, Stannous, Fluoride, Tin, Fluorides, Stannic, Fluorides, Stannous, Fluorides, Tin, Fluoristan, Fluoristans, Gel-Kam, Gel-Tin, Omnii-Gel, Omnii-Med, Stanimax, Stanimaxs, Stannic Fluoride, Stannic Fluorides, Stannous Fluoride, Stannous Fluorides, Tetrafluoride, Tin, Tetrafluorides, Tin, Tin Difluoride, Tin Difluorides, Tin Fluoride, Tin Fluorides, Tin Tetrafluoride, Tin Tetrafluorides

Canonical SMILES

[F-].[F-].[Sn+2]

Caries Prevention and Remineralization

  • Mechanism: Stannous fluoride promotes enamel remineralization, the process of repairing early cavity formation, by incorporating fluoride ions into the tooth structure. Additionally, it may inhibit the demineralization process caused by acidic conditions in the mouth [].
  • Research: Numerous studies have shown the effectiveness of stannous fluoride toothpastes and mouthwashes in preventing and remineralizing early cavities compared to other fluoride compounds [].

Gingivitis and Periodontal Disease Management

  • Mechanism: Stannous fluoride possesses anti-inflammatory properties that help reduce gingival inflammation and bleeding associated with gingivitis, the early stage of gum disease []. It may also have an antibacterial effect on some harmful oral bacteria [].
  • Research: Clinical trials have demonstrated the efficacy of stannous fluoride-containing toothpastes in reducing plaque, gingivitis, and gingival bleeding compared to control groups [].

Enamel Erosion

  • Mechanism: While research is ongoing, some studies suggest that stannous fluoride might offer additional protection against enamel erosion, a condition where the tooth surface wears away due to acid exposure, compared to other fluoride types [].
  • Research: In vitro studies using enamel specimens have shown promising results for stannous fluoride in preventing erosion, but further investigation is needed to confirm its effectiveness in vivo (within a living organism) [].

Tin(II) fluoride, with the chemical formula SnF₂, is a colorless solid that plays a significant role in various applications, particularly in the dental industry as stannous fluoride. This compound is formed from tin and fluorine and exhibits unique properties due to its coordination chemistry. Tin(II) fluoride is known for its ability to enhance the resistance of tooth enamel against decay by promoting the formation of fluorapatite from calcium minerals in teeth .

The structure of tin(II) fluoride is characterized by a trigonal pyramidal geometry around the tin atom, attributed to its lone pair of electrons, which are sterically active . In crystalline form, it can exist as tetramers (Sn₄F₈) and has been observed to adopt different coordination environments depending on the conditions .

Stannous fluoride works through several mechanisms to promote oral health:

  • Remineralization: Fluoride ions from stannous fluoride can integrate into the tooth enamel, forming fluorapatite, a more acid-resistant mineral compared to hydroxyapatite, the primary mineral in teeth. This helps strengthen teeth and prevent cavities.
  • Antimicrobial activity: Stannous fluoride has been shown to inhibit the growth of bacteria in plaque, which reduces the production of acids that contribute to tooth decay [].
  • Anti-inflammatory effects: Stannous fluoride may also help reduce inflammation in the gums, which can be beneficial in preventing gum disease.
, particularly hydrolysis in aqueous solutions. When dissolved in water, it can form hydroxide species such as SnOH⁺ and Sn(OH)₂, leading to the generation of polynuclear species like Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺ at higher concentrations .

The compound also acts as a Lewis acid, forming complexes with amines and other donor ligands. For instance, it can react with trimethylamine to form a 1:1 complex and with dimethylsulfoxide to form another complex . Furthermore, tin(II) fluoride can be oxidized by various agents to produce mixed-valence compounds like Sn₃F₈, which contain both tin(II) and tin(IV) .

Tin(II) fluoride can be synthesized through several methods:

  • Reaction of Stannous Oxide with Hydrofluoric Acid:
    SnO+2HFSnF2+H2O\text{SnO}+2\text{HF}\rightarrow \text{SnF}_2+\text{H}_2\text{O}
    This method involves evaporating a solution of stannous oxide in concentrated hydrofluoric acid .
  • Direct Reaction of Tin with Hydrofluoric Acid:
    Tin metal can be dissolved directly in anhydrous or aqueous hydrofluoric acid to produce tin(II) fluoride .
  • Hydrolysis:
    The hydrolysis of tin(II) fluoride in concentrated aqueous solutions can yield basic tin(II) fluoride oxides such as Sn₄OF₆ .

The primary applications of tin(II) fluoride include:

  • Dental Products: As an active ingredient in toothpaste and mouth rinses, it helps prevent dental caries by strengthening tooth enamel.
  • Industrial Uses: Tin(II) fluoride is utilized in various chemical processes as a reducing agent and as a precursor for other tin compounds.
  • Coordination Chemistry: It serves as a ligand in coordination complexes due to its Lewis acidity .

Studies have shown that tin(II) fluoride interacts with various ligands and ions in solution. The formation of complexes with amines and other donor molecules demonstrates its versatility as a Lewis acid. Additionally, its hydrolysis products can participate in further reactions that lead to complexation with other metal ions or anions .

Several compounds share similarities with tin(II) fluoride, particularly within the group of tin halides. Here are some comparable compounds:

CompoundFormulaUnique Characteristics
Tin(IV) FluorideSnF₄Higher oxidation state; more stable than tin(II) fluoride
Tin(II) ChlorideSnCl₂Similar coordination chemistry; used in different applications
Lead(II) FluoridePbF₂Similar halide structure; different biological activity
Bismuth FluorideBiF₃Exhibits different coordination due to bismuth's properties

Tin(II) fluoride is unique due to its reducing properties and ability to form stable complexes with ligands compared to its counterparts like tin(IV) fluoride, which does not exhibit similar reducing capabilities . Its role in dental applications also sets it apart from other halides.

Molecular Structure and Crystalline Morphology

Tin(II) fluoride, with the chemical formula SnF₂, exhibits a complex molecular structure characterized by distinctive crystalline morphology [1]. The compound features a tin atom bonded to two fluorine atoms, with the tin atom possessing a stereochemically active lone pair that significantly influences its molecular geometry [10]. In the gas phase, tin(II) fluoride adopts a bent molecular geometry with an angle of approximately 120° between the fluorine atoms, though this angle may vary slightly due to electronic effects [10].

Crystallographically, tin(II) fluoride exists in multiple polymorphic forms, with the most common being the monoclinic α-phase [1] [2]. The α-phase of tin(II) fluoride possesses a molecular structure consisting of Sn₄F₈ tetramers with strong intermolecular interactions [13]. Within these tetramers, two distinct tin atom environments exist: Sn(1) adopts a highly distorted SnF₃E trigonal pyramidal coordination (where E represents the lone pair) with a tetrahedral electron pair geometry, while Sn(2) exhibits a highly distorted SnF₅E square pyramidal coordination with an octahedral electron pair geometry [13].

The crystal system of α-tin(II) fluoride is monoclinic, belonging to the space group C2/c [1]. This crystalline structure is characterized by a three-dimensional network of tin and fluorine atoms arranged in a specific pattern that accommodates the stereochemical requirements of the tin(II) center [1] [3]. The monoclinic unit cell parameters include distinctive lattice constants that define the spatial arrangement of atoms within the crystal lattice [1].

Phase Transition Characteristics

Tin(II) fluoride demonstrates polymorphism, existing in three distinct solid phases designated as α, β, and γ [4] [13]. The α-phase is obtained through crystallization from aqueous solutions and exhibits a monoclinic crystal structure [4]. Upon heating, the α-phase transforms into the γ-phase, which is stable only at elevated temperatures [4] [13].

The high-temperature γ-phase of tin(II) fluoride possesses a tetragonal crystal structure similar to that of tellurium dioxide (TeO₂) [13]. In this phase, tin adopts a seesaw SnF₄E coordination with a trigonal bipyramidal electron pair geometry, which uniquely represents a distortion of a square antiprism rather than the more common geometries associated with similar coordinations [13].

Upon cooling from the γ-phase, a second-order displacive transition occurs, resulting in the formation of the ferroelastic β-phase [13]. The β-phase of tin(II) fluoride features an intermediate coordination environment for tin, positioned between a SnF₄E seesaw and a SnF₅E square pyramidal geometry [6] [13]. This phase transition sequence (α → γ → β) represents a complex structural evolution influenced by temperature, with each phase exhibiting distinct crystallographic and physical properties [4] [13].

The phase transitions between these polymorphs involve significant structural reorganization, affecting the coordination environment of tin atoms and the overall crystal packing [13]. These transitions are temperature-dependent and reflect the delicate balance between various intermolecular forces within the crystal lattice [4] [13].

Solubility Profile and pH Behavior

The solubility profile of tin(II) fluoride presents interesting characteristics that vary with the solvent and pH conditions [1] [2]. In water, tin(II) fluoride exhibits limited solubility, though it is more soluble in certain aqueous solutions containing specific ions [1] [2]. The compound is notably soluble in potassium hydroxide and potassium fluoride solutions, while being insoluble in common organic solvents such as ethanol, ether, and chloroform [1] [2].

When dissolved in water, tin(II) fluoride produces an acidic solution with a pH ranging from 2.8 to 3.5 at a concentration of 40 g/L at 25°C [9]. This acidic behavior stems from the hydrolysis of tin(II) fluoride in aqueous media, which can lead to the formation of various hydrolysis products including basic tin(II) fluoride species [3] [14].

The hydrolysis of tin(II) fluoride in concentrated aqueous solutions results in the formation of tin(II) fluoride oxide, Sn₄OF₆, representing the first evidence for the formation of a basic tin(II) fluoride from an aqueous system [3] [12]. This hydrolysis process is pH-dependent and influences the speciation of tin in solution [3] [14]. At higher pH values, precipitation occurs more readily, with copious and irregular precipitation covering surfaces at pH values above 3 [14].

As the pH increases further, hydroxide complexing becomes stronger, leading to the formation of hydroxide-tin(II) complexes that exhibit different reactivity patterns [14]. At very high pH (around 12), all precipitates dissolve, and tin exists in the form of hydroxide-tin(II) complexes, sometimes referred to as "stannites" [14].

Thermodynamic Parameters

Enthalpy Measurements and Thermal Stability

Tin(II) fluoride exhibits significant thermal stability with a melting point of approximately 213-215°C and a boiling point of 850°C at standard pressure (1,013 hPa) [1] [2] [9]. These high transition temperatures indicate strong intermolecular forces within the crystal lattice, contributing to the compound's thermal stability [1] [9].

The enthalpy of formation for tin(II) fluoride, while not directly reported in the available literature, can be contextualized within the broader framework of fluorinated compound thermochemistry [5]. The formation of tin(II) fluoride involves the reaction between elemental tin and fluorine, resulting in a thermodynamically favorable process with a negative enthalpy of formation [5].

Thermal stability studies indicate that tin(II) fluoride remains stable under normal conditions and does not undergo decomposition when stored and applied as directed [9]. However, the compound is sensitive to air and moisture, suggesting potential reactivity under certain environmental conditions [1] [2]. When heated to decomposition, tin(II) fluoride can emit toxic fumes containing fluoride species [2].

The thermal behavior of tin(II) fluoride is also reflected in its phase transitions, with the α-phase transforming to the γ-phase upon heating, demonstrating the temperature-dependent structural changes that occur within specific temperature ranges [4] [13]. These phase transitions represent important thermodynamic events characterized by enthalpy changes and entropy effects [13].

Vapor Pressure Characteristics

The vapor pressure characteristics of tin(II) fluoride are not extensively documented in the available literature [9]. However, given its high boiling point of 850°C, tin(II) fluoride is expected to exhibit relatively low vapor pressure at ambient temperatures [1] [9]. This property is consistent with the compound's crystalline nature and strong intermolecular forces within the solid state [1] [2].

The volatility of tin(II) fluoride increases significantly at elevated temperatures, approaching its melting point and beyond [1] [9]. This temperature-dependent vapor pressure behavior influences the compound's applications in high-temperature processes and its handling requirements [9].

While specific vapor pressure values at different temperatures are not provided in the available sources, the general trend would follow the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [9]. This relationship is fundamental to understanding the phase behavior and thermal properties of tin(II) fluoride across different temperature regimes [1] [9].

Surface Properties and Interfacial Phenomena

The surface properties of tin(II) fluoride play a crucial role in its reactivity and interactions with other materials [8] [14]. The compound's surface characteristics are influenced by its crystal structure, with the arrangement of tin and fluorine atoms at the surface determining the nature of interfacial interactions [8] [13].

At the surface of tin(II) fluoride crystallites, changes may occur that are not necessarily detected by bulk analytical methods [8]. For instance, Mössbauer spectroscopy has revealed that polycrystalline samples of divalent tin-containing materials, while appearing stable under ambient conditions in air (provided they are not hygroscopic), can exhibit surface oxidation [8]. This is evidenced by the presence of a small peak in the Mössbauer spectrum that can be attributed to tin(IV) coordinated by oxygen, indicating surface oxidation processes [8].

The interfacial phenomena involving tin(II) fluoride are particularly relevant in aqueous environments, where the compound can undergo hydrolysis and form various surface species [3] [14]. These surface reactions are pH-dependent and influence the compound's behavior at interfaces [14]. At higher pH values, precipitation processes dominate, affecting the nature of the interface between tin(II) fluoride and the surrounding medium [14].

In certain crystalline forms of tin(II) fluoride-containing compounds, the stereochemically active lone pairs on tin can cluster in sheets that become cleavage planes, making the structure highly two-dimensional [8]. This structural feature significantly influences the surface properties and interfacial behavior of these materials [8].

Electronic Configuration and Bonding

Valence Band Structure

The electronic structure of tin(II) fluoride is fundamentally determined by the valence band configuration of tin and fluorine atoms [6] [13]. Tin belongs to group 14 and period 5 of the periodic table, with an electronic configuration of [Kr]4d¹⁰5s²5p² [13]. This electronic arrangement plays a crucial role in determining the bonding characteristics and properties of tin(II) fluoride [13].

In tin(II) fluoride, the tin atom exists in the +2 oxidation state, meaning that two of its valence electrons participate in bonding with fluorine atoms [10] [13]. The remaining two valence electrons form a stereochemically active lone pair that significantly influences the molecular geometry and electronic properties of the compound [10] [13].

The valence band structure of tin(II) fluoride involves hybridization of tin orbitals, resulting in a complex electronic arrangement that accommodates both the bonding requirements with fluorine atoms and the stereochemical influence of the lone pair [6] [13]. This hybridization is evident in all phases of tin(II) fluoride, contributing to the covalent nature of the tin-fluorine bonds [6] [13].

The electronic structure of tin(II) fluoride can be analyzed using various spectroscopic techniques, including Mössbauer spectroscopy, which provides insights into the local electronic environment of tin atoms [8] [13]. These studies reveal the distinctive electronic characteristics of tin(II) in different coordination environments within the crystal structure [13].

Stereochemically Active Lone Electron Pairs

One of the most distinctive features of tin(II) fluoride is the presence of a stereochemically active lone pair on the tin atom [6] [10] [11]. This lone pair consists of two valence electrons that do not participate in bonding with fluorine atoms but occupy a specific spatial orientation that influences the molecular geometry [10] [13].

The stereochemical activity of the lone pair in tin(II) fluoride is evident in its molecular structure, where the lone pair occupies a position that maximizes its spatial separation from the bonding electron pairs [10] [13]. In the gas phase, this results in a bent molecular geometry with an angle of approximately 120° between the fluorine atoms [10].

In crystalline forms of tin(II) fluoride, the stereochemical influence of the lone pair is manifested in the coordination environments of tin atoms [3] [13]. For instance, in α-tin(II) fluoride, the tin atoms adopt either trigonal pyramidal (SnF₃E) or square pyramidal (SnF₅E) coordination geometries, with the lone pair occupying a specific position in the coordination sphere [13].

The non-bonding electrons in tin(II) fluoride are stereochemically active and appear to point into irregular channels that run parallel to the c-axis in certain crystal structures, such as Sn₄OF₆ [3] [12]. This stereochemical activity contributes to the unique structural features and properties of tin(II) fluoride and its derivatives [3] [12].

In some tin(II) compounds, the lone pair can be located on a hybrid orbital in trans-position to certain ligands, further demonstrating its stereochemical influence [8]. The stereoactivity of the tin lone pair drastically changes the tin stereochemistry, resulting in lower coordination numbers and highly distorted coordination environments [8].

Tin-Fluorine Bond Characteristics

The bonding between tin and fluorine in tin(II) fluoride is predominantly covalent in nature, despite the significant electronegativity difference between these elements [6] [13]. This covalent character is evident in all phases of tin(II) fluoride and distinguishes it from some other metal fluorides that exhibit more ionic bonding [6] [13].

The tin-fluorine bonds in tin(II) fluoride exhibit specific length and strength characteristics that reflect the nature of the bonding interaction [3] [12]. In various crystal structures containing tin(II) fluoride units, the tin-fluorine bond lengths typically range from approximately 2.0 to 2.5 Å, with shorter bonds indicating stronger covalent interactions [3] [12].

In the crystal structure of Sn₄OF₆, a hydrolysis product of tin(II) fluoride, tin is present in four distinct sites, with some showing tetragonal-based pyramidal geometry while others exhibit trigonal-pyramidal geometry with a fourth bridging fluorine atom at distances of 2.4-2.5 Å [3] [12]. These varying bond lengths reflect the complex bonding arrangements in tin(II) fluoride-containing structures [3] [12].

The covalent nature of tin-fluorine bonding in tin(II) fluoride contrasts with the bonding behavior of tin(II) with other halides [6]. For instance, with chlorine, tin(II) can form either covalent bonding, as in SnCl₂·2H₂O, or ionic bonding, as in anhydrous Ba₂SnCl₆ [6]. This versatility in bonding behavior highlights the unique electronic properties of tin(II) and its interactions with different halogen elements [6].

Unit Cell Parameters and Space Group Classification

Tin(II) fluoride exhibits well-defined crystallographic characteristics that have been extensively studied through X-ray diffraction techniques. The most thoroughly characterized polymorph is the monoclinic α-SnF₂ phase, which crystallizes in the space group C2/c [1] [2] [3]. The unit cell parameters for this phase have been precisely determined through single-crystal X-ray analysis: a = 13.353(1) Å, b = 4.9090(4) Å, c = 13.787(1) Å, with monoclinic angle β = 109.11(1)° [1] [3]. The unit cell volume is calculated to be 853.9 ų, containing Z = 16 formula units [3].

The space group classification C2/c (International Tables number 15) indicates a monoclinic crystal system with C-centering and a twofold screw axis combined with a c-glide plane [1]. This space group symmetry has significant implications for the molecular arrangement within the crystal lattice. The calculated density of this phase is 4.57 g/cm³, which aligns well with experimentally measured values [4].

Polymorphic Forms and Phase Transitions

Tin(II) fluoride demonstrates remarkable polymorphism, existing in at least three distinct crystalline modifications designated as α-, β-, and γ-SnF₂ [5] [6] [7]. The α-phase represents the stable room temperature form with the monoclinic structure described above [1] [2]. The γ-phase adopts a tetragonal structure and has been identified as a high-temperature polymorph [8] [9]. Limited structural information is available for the β-phase, though it has been confirmed to exist through thermal analysis and diffraction studies [5] [6].

Phase transitions between these polymorphs have been characterized through differential thermal analysis and kinetic studies [7]. The reconstructive first-order phase transitions occur with specific temperature dependencies: α → γ transitions upon heating and β, γ → α transitions upon cooling [7]. These transitions involve significant structural rearrangements due to the fundamental differences in crystal systems between the polymorphs [10].

X-ray Diffraction Patterns and Interpretation

The X-ray powder diffraction pattern of α-SnF₂ has been extensively documented and serves as a reference standard for phase identification [11] [12]. The diffraction pattern exhibits characteristic reflections that can be indexed according to the monoclinic unit cell parameters [1]. The strongest reflections occur at d-spacings that correspond to the major crystallographic planes of the structure [11].

Analysis of diffraction peak intensities reveals important structural features. The relative intensities of reflections provide insights into the atomic positions within the unit cell, particularly the arrangement of tin and fluorine atoms [13]. Systematic absences in the diffraction pattern are consistent with the C2/c space group symmetry, confirming the space group assignment [1].

The diffraction patterns also exhibit evidence of preferred orientation effects when samples display anisotropic bonding characteristics [13]. This phenomenon is particularly pronounced in tin(II) compounds due to the stereochemically active lone pair electrons on tin, which can lead to layer-like structural arrangements and corresponding orientation effects in powder samples [13].

Molecular Geometry

Trigonal Pyramidal Configuration

The molecular geometry of tin(II) fluoride in the solid state is fundamentally influenced by the presence of a stereochemically active lone pair of electrons on the tin(II) center. In the α-SnF₂ structure, tin atoms adopt distorted coordination environments that can be described as trigonal pyramidal configurations [14] [15]. This geometry arises from the repulsive effect of the lone pair, which occupies space equivalent to a bonding pair but does not contribute to chemical bonding [16] [17].

The stereochemical activity of the lone pair has been confirmed through multiple analytical techniques, including Mössbauer spectroscopy studies on oriented single crystals [18]. The lone pair electrons are localized in hybrid orbitals and create directional bonding preferences that influence the overall crystal structure [16] [17]. This leads to the formation of asymmetric coordination environments around tin centers, with some tin atoms exhibiting three-coordinate trigonal pyramidal geometry while others show distorted higher coordination numbers [14] [15].

Bond Length and Angle Analysis

Detailed structural analysis reveals the presence of two crystallographically distinct tin sites in α-SnF₂, each with different coordination environments and bond parameters [14] [15]. The primary Sn-F bond lengths range from 2.07 to 2.44 Å, which are consistent with covalent bonding character between tin and fluorine [19] [20]. These values are significantly shorter than the sum of ionic radii, indicating substantial covalent contribution to the bonding [21].

In computational studies of tin fluoride interactions, the Sn-F bond lengths show sensitivity to the coordination environment [19] [20]. Gas-phase calculations predict Sn-F distances of approximately 2.085 Å for the molecular SnF₂ species, while in extended structures, these distances can vary depending on the local coordination geometry [19]. The variation in bond lengths reflects the different hybridization states of tin in various coordination environments.

Bond angle analysis reveals significant deviations from ideal geometries due to lone pair repulsion effects [22]. In the gas phase, SnF₂ adopts a bent molecular geometry with F-Sn-F angles of approximately 120°, consistent with trigonal planar electron pair geometry with one position occupied by the lone pair [22]. In the solid state, these angles are further distorted by intermolecular interactions and crystal packing effects [16] [14].

Non-bonding Interactions and Crystal Packing

The crystal structure of tin(II) fluoride is characterized by extensive secondary interactions that supplement the primary covalent Sn-F bonds [16] [14] [17]. These weak secondary interactions occur at distances of 2.4-2.5 Å, significantly longer than the primary bonds but shorter than van der Waals contact distances [14] [15]. These interactions play a crucial role in determining the overall three-dimensional network structure.

The stereochemically active lone pairs create directional preferences that influence crystal packing arrangements [16] [17]. The lone pairs tend to cluster in specific regions of the structure, creating channels and voids that run parallel to certain crystallographic directions [14]. This arrangement leads to pronounced anisotropy in the crystal structure and contributes to the layered character observed in many tin(II) fluoride compounds [13].

Hydrogen bonding interactions have been identified in hydrated forms of tin(II) fluoride compounds [16] [17]. In basic tin(II) fluoride structures, OH···F hydrogen bonds connect structural layers, while the non-bonding tin lone pairs point into irregular channels within the crystal framework [14]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the material.

Spectroscopic Characterization

Photoelectron Spectroscopy of Valence Bands

Hard X-ray photoelectron spectroscopy studies have provided valuable insights into the electronic structure and oxidation states of tin in fluoride compounds [23] [24] [25]. These investigations reveal distinct differences between Sn(II) and Sn(IV) species in their photoelectron spectra, enabling precise identification of tin oxidation states in complex systems [23] [25].

The valence band structure of tin(II) fluoride shows characteristic features related to the tin 5s and 5p orbitals and fluorine 2p orbitals [19]. The tin 5s orbital contributes significantly to the valence band structure, and its occupancy is directly related to the stereochemical activity of the lone pair [26] [27]. Photoelectron spectroscopy data confirm that the chemical shift differences between different tin oxidation states are substantial, with SnF₂ and SnF₄ exhibiting distinctly different binding energies [27].

Studies of tin fluoride systems using photoelectron spectroscopy have demonstrated the technique's utility in understanding fluoride coordination effects [23] [25]. The spectra provide information about the electronic environment of tin centers and the degree of covalent character in Sn-F bonding interactions [24]. These measurements are particularly valuable for characterizing the electronic structure changes that accompany phase transitions and coordination environment modifications.

Mössbauer Spectroscopy Studies

¹¹⁹Sn Mössbauer spectroscopy has emerged as one of the most powerful techniques for characterizing tin(II) fluoride compounds [28] [18] [29] [30]. The technique provides highly sensitive information about the local electronic environment of tin nuclei through measurement of isomer shift and quadrupole splitting parameters [28] [18].

For α-SnF₂, Mössbauer parameters have been precisely determined: isomer shift values range from 3.24 to 3.46 mm/s, and quadrupole splitting values range from 1.57 to 1.70 mm/s [28] [18]. These parameters are characteristic of tin(II) in a covalent bonding environment with stereochemically active lone pair electrons [28] [29]. The positive sign of the electric field gradient has been confirmed through single-crystal studies, providing important information about the electronic structure [18].

Mössbauer spectroscopy has also been instrumental in characterizing hydrated forms of tin(II) fluoride and fluoride complexes [28]. The dominant species in aqueous SnF₂ solutions has been identified as a hydrated stannous fluoride, probably SnF₂·H₂O, with characteristic Mössbauer parameters [28]. When fluoride ions are added to these solutions, rapid exchange occurs, and the dominant species becomes [SnF₃]⁻ with distinct spectroscopic signatures [28].

Vibrational Spectra and Band Assignments

Nuclear magnetic resonance spectroscopy has provided complementary information about the molecular dynamics and structural features of tin(II) fluoride systems [27] [28]. ¹¹⁹Sn NMR studies reveal chemical shifts that are highly sensitive to the coordination environment and oxidation state of tin [28]. For [SnF₃]⁻ complexes, the ¹¹⁹Sn NMR chemical shift is approximately -700 ppm from tetramethyltin reference, which is characteristic of three-coordinate tin(II) species [28].

¹⁹F NMR spectroscopy has been utilized to study fluoride coordination and exchange processes in tin fluoride systems [27] [28]. The technique reveals multiple fluorine environments in solid tin(II) fluoride, with chemical shifts ranging from -88.3 to -157.4 ppm [27]. The ¹⁹F chemical shifts show sensitivity to tin oxidation state, with SnF₂ and SnF₄ exhibiting a chemical shift difference of approximately 100 ppm [27].

Physical Description

Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999)
Dry Powder
White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline]
WHITE CRYSTALLINE POWDER.

Color/Form

Monoclinic, lamellar plates
White, monoclinic crystalline powde

Hydrogen Bond Acceptor Count

2

Exact Mass

157.899009 g/mol

Monoisotopic Mass

157.899009 g/mol

Boiling Point

1052 °F at 760 mmHg (USCG, 1999)
850 °C

Heavy Atom Count

3

Taste

BITTER, SALTY TASTE

Density

2.79 (USCG, 1999) - Denser than water; will sink
4.57 @ 25 °C
4.57 g/cm³

Decomposition

Decomposes in hot water.
When heated to decomp it emits toxic fumes of F- /flourides/.

Melting Point

419 °F (USCG, 1999)
213 °C

UNII

3FTR44B32Q

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 151 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 115 of 151 companies with hazard statement code(s):;
H302 (92.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (58.26%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (41.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (40.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (53.04%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use to relieve dental hypersensitivity, increase enamel production, prevent gingivitis and cavities, and control periodontal infections.

Therapeutic Uses

Stannous fluoride is applied directly to the surfaces of teeth in the form of solutions or gels for the prevention of dental caries in children.
Dilute solutions of gels containing 0.4% stannous fluoride have been used to prevent decalcification in orthodonic patients and to protect against postirradiation caries.
The ADA currently states that topical application of 8% aqueous solution of stannous fluoride at 6 to 12 month intervals is the preferred method of administration. Prior to topical application of the 8% solution, the teeth should be thoroughly cleaned, isolated with cotton rolls, and dried with compressed air. The teeth are then kept moist with a freshly prepared 8% solution of stannous fluoride for a 4 minute period. Topical application of 8% aqueous solutions of stannous fluoride should be repeated at 6 to 12 month intervals. Less concentrated solutions or gels of stannous fluoride may be applied topically daily or every other day with a toothbrush or as a rinsing solution. For self administration in adults and children 6 years of age and older, a 0.4% gel can be applied to the teeth and then thoroughly brushed once daily; the gel should then be allowed to remain on the teeth for 1 minute before expectorating. For self-administration of a 0.1% rinsing solution, 10 ml is generally administered once daily in adults and children 6 years of age and older ... .

Mechanism of Action

Stannous fluoride has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm. It works by depositing a stable acid-resistant layer on the tooth surfaces which is composed of calcium fluoride produced when stannous fluoride converts the calcium mineral apatite into fluorapatite. Tin and fluoride mediate anti-erosive actions by interacting with and modifying the absorbent layer composed of salivary proteins such as mucins, perhaps by enhancing the cross-linking between the proteins to result in a more resistant and protective layer against erosion. The efficacy of stannous fluoride solutions seems to depend mainly on the incorporation of tin in the mineralized dentine when the organic portion is preserved but on surface precipitation when the organic portion is continuously digested. Moreover, the relative erosion-inhibiting effects of stannous fluoride strongly depend on the presence or absence of the demineralized organic dentine matrix.
DENTAL STUDENTS RINSED FOR 4 DAYS WITH 0.2% AQ SOLN STANNOUS FLUORIDE OR STANNIC TETRACHLORIDE & IN ADDITION 15% SUCROSE TO ENHANCE PLAQUE FORMATION. TIN(2+) SHOWED MARKED INHIBITING ACTIVITY WHEREAS THE TIN(4+) SHOWED ONLY SLIGHT EFFECT. THE TIN(2+) ION ALSO REDUCED THE ACIDOGENICITY OF THE DENTAL PLAQUE WHEREAS THE TIN(4+) SHOWED NO EFFECT. TIN(2+) REDUCES METABOLIC ACTIVITY OF PLAQUE BY OXIDIZING THIOL GROUPS BY AFFINITY FOR THEM. THIS IS NOT THE CASE FOR TIN(4+).
/STANNOUS FLUORIDE/ ... ALTERS THE COMPOSITION & CRYSTALLINE STRUCTURE OF THE HYDROXYAPATITE-LIKE SALTS THAT MAKE UP THE BULK OF ENAMEL, ESPECIALLY, & DENTIN, SO THAT THE TOOTH MATERIAL IS MORE RESISTANT TO ACIDIC EROSION & DENTAL CARIES (DECAY).
When stannous fluoride is applied topically to teeth, a highly adherent surface coating composed mainly of tin phosphate and smaller amounts of calcium fluoride and a tin hydroxyorthophosphate is formed on enamel.
IN A STANDARDIZED RABBIT MODEL, YELLOW GOLDEN STAIN FORMED ON TOOTH SURFACES DURING USE OF STANNOUS FLUORIDE IS DUE TO ITS LOW PH WHICH CAUSES DENATURATION OF PELLICLE PROTEIN WITH EXPOSURE TO SULFHYDRYL GROUPS, WHICH FORM STANNIC SULFIDES THROUGH REACTIONS WITH TIN(2+).

Pictograms

Irritant

Corrosive;Irritant

Impurities

... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/.
Grades of purity: 97.5%

Other CAS

7783-47-3

Absorption Distribution and Excretion

Tin is retained in the demineralized organic matrix to some extent, diffuses through the phosphorylated non-collagenous proteins in the dentine called phosphophoryn and accumulates in the underlying mineralized tissue.
Materials introduced into the oral cavity can be eliminated by salivary washout and swallowing, absorption through oral surfaces, or degradation.
Stannous fluoride is cleared from saliva rapidly but very well retained in gingival plaque for a prolonged period of time.
Stimulated and nonstimulated salivary elimination microrate constants in this case would be ∼1 and 0.5 min^−1, respectively.
Fluoride ion is rapidly & extensively absorbed from the gut. In rats, absorption of sodium fluoride ... & stannous fluoride is similar.
Fluoride is transported in the blood in the free rather than the protein-bound form; it is distributed rapidly throughout all soft tissues but is not accumulated. /Fluoride ion/
THE PLACENTA OF RATS WAS PERMEABLE TO FLUORIDE @ 25 PPM IN DRINKING WATER JUST BEFORE OR DURING GESTATION. LESS THAN 1% ADMIN TO PREGNANT RATS WAS TRANSFERRED IN PROGENY, INDICATING STRONG DISCRIMINATION AGAINST TRANSPLACENTAL TRANSFER. NO DIFFERENCE IN THE TRANSFERRED AMT WAS OBSERVED WHEN FLUORIDE WAS GIVEN AS SODIUM FLUORIDE OR TIN FLUORIDE.
THE FATE OF (113)TIN HAS BEEN EVALUATED IN THE RAT FOLLOWING THE ADMINISTRATION OF (113)TIN(II) AND (113)TIN(IV). CHANGING THE ANION COMPLEMENT FROM FLUORIDE TO CITRATE DID NOT AFFECT THE BIOLOGICAL FATE OF EITHER VALENCE FORM OF TIN. FROM A SINGLE PER ORAL DOSE OF 20 MG OF TIN(II) OR TIN(IV)/KG, 2.85 AND 0.64%, RESPECTIVELY, WERE ABSORBED. WITHIN 48 HR, ABOUT 50% OF THE ABSORBED TIN WAS EXCRETED. THE TISSUE DISTRIBUTION OF THE TIN REPORTED AS A PERCENT OF THE DOSED TIN(II) AND TIN(IV), RESPECTIVELY, WAS SKELETON 1.02 AND 0.24, LIVER 0.08 AND 0.02, AND KIDNEYS 0.09 AND 0.02. FROM A SINGLE IV DOSE OF 2 MG OF TIN(II) OR TIN(IV)/KG, ABOUT 30% WAS EXCRETED IN THE URINE; 11% OF THE TIN(II) WAS ELIMINATED IN THE BILE, BUT NONE OF THE TIN(IV). THE AVERAGE PERCENT OF TIN ABSORBED DURING A 28-DAY PER ORAL DOSING STUDY WAS LESS THAN FROM A SINGLE PER ORAL DOSE. IN A COMPARISON OF THE TIN IN TISSUES FROM A SINGLE AND FROM A 28-DAY PER ORAL DOSING, ONLY BONE HAD AN INCREASED ACCUMULATION APPROXIMATELY PROPORTIONAL TO THE INCREASED AMOUNT OF SYSTEMIC EXPOSURE.
For more Absorption, Distribution and Excretion (Complete) data for STANNOUS FLUORIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Though tin metal is very poorly absorbed, tin compounds may be absorbed via oral, inhalation, or dermal routes, with organotin compounds being much more readily absorbed than inorganic tin compounds. Tin may enter the bloodstream and bind to hemoglobin, where it is distributed and accumulates mainly in the kidney, liver, lung, and bone. Tin and its metabolites are excreted mainly in the urine and feces. (L308)

Wikipedia

Tin difluoride
Tin(II) fluoride

Drug Warnings

Staining or pigmentation (eg, yellow, brown, brown black) of the teeth resulting from topical application of concentrated solutions or gels of stannous fluoride has been reported, particularly in patients with poor oral hygiene. The pigmentation, which is probably stannous sulfide, is generally associated with a carious lesion or a hypocalcified area of the enamel or with plaque or accumulated debris, or occurs at the margin of a silicate restoration. Staining has also occurred with stannous fluoride containing dentifrices, but the risk of staining with these dentifrices appears to be less than that with stannous fluoride containing solutions or gels because the latter preparations do not contain abrasives, they are in contact with teeth for longer periods of time after application, and the mouth is not rinsed with water after application. To minimize the risk of staining, individuals receiving stannous fluoride containing preparations should be advised of the importance of good oral hygiene (eg, adequate brushing). These individuals should also be advised that such staining is not harmful or permanent and can be removed by a dentist or dental hygienist.
Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Biological Half Life

The half-life for the decay of the salivary elimination rate constant was 13 min.
THE FATE OF (113)TIN HAS BEEN EVALUATED IN THE RAT FOLLOWING THE ADMINISTRATION OF (113)TIN(II) AND (113)TIN(IV). ... THE BIOLOGICAL HALF-LIFE OF THE TIN IN BONES WAS CALCULATED TO BE 20 TO 40 DAYS.

Use Classification

Cosmetics -> Antiplaque; Oral care

Methods of Manufacturing

... by evaporating a soln of stannous oxide in hydrofluoric acid in absence of oxygen: Gay-Lussac, Thenard, Mem Phys Chem 2, 317 (1809); Nebergall et al, J Am Chem Soc 74, 1604 (1952); from tin and hydrogen fluoride: Muetterties, Inorg Chem 1, 342 (1962).
Commercially produced by the reaction of stannous oxide and aqueous HF or by dissolving tin in anhydrous or aqueous HF.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Tin fluoride (SnF2): ACTIVE
Stannous fluoride is provisionally allowed for use in oral hygiene products in the European Communities, provided that, when mixed with other permitted fluorine cmpd, the total fluoride concn does not exceed 0.15%.
STANNOUS FLUORIDE WAS THE ANTICARIES AGENT IN THE FIRST FLUORIDE TOOTHPASTE MARKETED IN THE USA IN THE 1950'S ... .

Storage Conditions

... Cold storage should be used.

Stability Shelf Life

FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR.
Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use.
There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used.

Dates

Last modified: 08-15-2023
Algarni AA, Mussi MC, Moffa EB, Lippert F, Zero DT, Siqueira WL, Hara AT: The impact of stannous, fluoride ions and its combination on enamel pellicle proteome and dental erosion prevention. PLoS One. 2015 Jun 1;10(6):e0128196. doi: 10.1371/journal.pone.0128196. eCollection 2015. [PMID:26030135]
Cheng X, Liu J, Li J, Zhou X, Wang L, Liu J, Xu X: Comparative effect of a stannous fluoride toothpaste and a sodium fluoride toothpaste on a multispecies biofilm. Arch Oral Biol. 2017 Feb;74:5-11. doi: 10.1016/j.archoralbio.2016.10.030. Epub 2016 Oct 29. [PMID:27838508]
Mallatt M, Mankodi S, Bauroth K, Bsoul SA, Bartizek RD, He T: A controlled 6-month clinical trial to study the effects of a stannous fluoride dentifrice on gingivitis. J Clin Periodontol. 2007 Sep;34(9):762-7. Epub 2007 Jul 23. [PMID:17645550]
He T, Barker ML, Biesbrock A, Miner M, Amini P, Goyal CR, Qaqish J: Evaluation of anti-gingivitis benefits of stannous fluoride dentifrice among triclosan dentifrice users. Am J Dent. 2013 Aug;26(4):175-9. [PMID:24693625]
NEVITT GA, WITTER DH, BOWMAN WD: Topical applications of sodium fluoride and stannous fluoride. Public Health Rep. 1958 Sep;73(9):847-50. [PMID:13579125]
Ganss C, Hardt M, Lussi A, Cocks AK, Klimek J, Schlueter N: Mechanism of action of tin-containing fluoride solutions as anti-erosive agents in dentine - an in vitro tin-uptake, tissue loss, and scanning electron microscopy study. Eur J Oral Sci. 2010 Aug;118(4):376-84. doi: 10.1111/j.1600-0722.2010.00742.x. [PMID:20662911]
Scott DC, Coggan JW, Cruze CA, He T, Johnson RD: Topical oral cavity pharmacokinetic modeling of a stannous fluoride dentifrice: an unusual two compartment model. J Pharm Sci. 2009 Oct;98(10):3862-70. doi: 10.1002/jps.21691. [PMID:19189400]

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